molecular formula C11H12ClFN2 B071165 Ro 60-0175 fumarate CAS No. 169675-09-6

Ro 60-0175 fumarate

Cat. No.: B071165
CAS No.: 169675-09-6
M. Wt: 226.68 g/mol
InChI Key: XJJZQXUGLLXTHO-UHFFFAOYSA-N
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Description

Ro 60-0175 fumarate is a potent and selective SR-2 agonist . It shows selectivity for the 5-HT2C subtype .


Molecular Structure Analysis

The molecular formula of this compound is C15H16ClFN2O4 . The chemical name is (αS)-6-Chloro-5-fluoro-α-methyl-1H-indole-1-ethanamine fumarate .


Physical and Chemical Properties Analysis

This compound is soluble to 5 mM in water and to 20 mM in DMSO .

Scientific Research Applications

  • Neuroendocrine effects : Ro 60-0175 was found to influence hormone secretion, suggesting that it may affect neuroendocrine functions. The study indicated that Ro 60-0175 increases hormone secretion by mechanisms independent of the activation of 5-HT2C and/or 5-HT2A receptors, questioning its selectivity as a 5-HT2C receptor agonist (Damjanoska et al., 2003).

  • Anxiety models : In animal models of anxiety, Ro 60-0175 did not elicit anxiolytic-like responses and instead induced sedative-like responses via 5-HT2C receptor activation. It neither exhibited anxiolytic nor clearly anxiogenic effects at the doses tested (Kennett et al., 2000).

  • Behavioral and neurochemical effects on cocaine use : Studies on nonhuman primates suggested that 5-HT2C receptor agonists, including Ro 60-0175, antagonize the behavioral effects of cocaine, possibly via selective modulation of dopamine increases within the mesolimbic dopamine system. This indicates potential use in treating cocaine abuse (Manvich et al., 2012).

  • Cocaine- and food-maintained behavior : Ro 60-0175 reduced cocaine-induced hyperactivity and had an impact on both food and cocaine-reinforced behavior, suggesting a modulatory influence on mesolimbic dopamine function (Grottick et al., 2000).

  • Antidepressant-like properties : In stress-induced anhedonia models, Ro 60-0175 showed potential antidepressant properties, indicating a role for 5-HT2C receptors in aspects of depression and suggesting its use in mood disorder treatment (Moreau et al., 1996).

  • Influence on nicotine effects : Ro 60-0175 was found to counteract certain effects of nicotine, suggesting that 5-HT2C receptor occupancy can attenuate some nicotine effects, which could be relevant for smoking cessation treatments (Quarta et al., 2007).

  • Role in cocaine-seeking behavior : The compound was effective in reducing cocaine-seeking behavior elicited by drug-associated stimuli in rats, highlighting its potential in preventing relapse in cocaine addiction (Burbassi & Cervo, 2008).

Mechanism of Action

Target of Action

Ro 60-0175 fumarate is a potent and selective agonist for the 5-HT2C serotonin receptor subtype . This receptor is a part of the 5-HT2 receptor family that plays a significant role in the central nervous system, influencing mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound interacts with its target, the 5-HT2C receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and activation of the phospholipase C pathway .

Biochemical Pathways

The activation of the 5-HT2C receptor by this compound affects several biochemical pathways. The most notable is the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play crucial roles in the regulation of various cellular processes, including the release of calcium from intracellular stores .

Pharmacokinetics

This suggests that it is well-absorbed and can cross the blood-brain barrier. It is soluble in water and DMSO, which may influence its bioavailability .

Result of Action

The activation of the 5-HT2C receptor by this compound has been associated with various physiological effects. For instance, it has been shown to reduce cocaine self-administration and reinstatement induced by stressors and contextual cues . This suggests that this compound may have potential therapeutic applications in the treatment of addiction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ro 60-0175 fumarate involves the reaction of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,5-dihydropyrido[3,2-d]pyrimidine-6-carboxylic acid with fumaric acid.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,5-dihydropyrido[3,2-d]pyrimidine-6-carboxylic acid", "fumaric acid" ], "Reaction": [ "The 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,5-dihydropyrido[3,2-d]pyrimidine-6-carboxylic acid is dissolved in a suitable solvent such as methanol or ethanol.", "Fumaric acid is added to the above solution and the mixture is stirred at room temperature for several hours.", "The resulting solid is collected by filtration and washed with a suitable solvent such as diethyl ether or ethyl acetate to obtain Ro 60-0175 fumarate as a white crystalline solid.", "The product can be purified by recrystallization from a suitable solvent such as water or methanol." ] }

CAS No.

169675-09-6

Molecular Formula

C11H12ClFN2

Molecular Weight

226.68 g/mol

IUPAC Name

1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine

InChI

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3

InChI Key

XJJZQXUGLLXTHO-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N

SMILES

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N

Pictograms

Irritant

Synonyms

(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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